AZD-0328
Vue d'ensemble
Description
AZD-0328 est un agoniste complet puissant et stéréosélectif du récepteur nicotinique de l'acétylcholine alpha 7 (α7 nAChR) humain. Il a été développé comme un traitement potentiel pour les déficiences cognitives associées à des maladies telles que la schizophrénie et la maladie d'Alzheimer . Le composé améliore la libération de dopamine corticale et améliore l'apprentissage et les processus attentionnels chez les modèles animaux .
Applications De Recherche Scientifique
AZD-0328 has been extensively studied for its potential therapeutic applications in treating cognitive impairments. In preclinical studies, it has shown significant improvements in operant conditioning and long-term potentiation in rats following oral administration . In rhesus monkeys, spatial working memory was enhanced at very low doses . Clinical studies have explored its use in patients with schizophrenia, although no statistically significant improvement in cognition was observed in a Phase 2a study . The compound’s ability to enhance cortical dopamine release makes it a promising candidate for further research in neuropsychiatric disorders .
Mécanisme D'action
Target of Action
AZD-0328, also known as AR-R23465XX, is a potent, stereo-selective, full agonist of the human α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a ligand-gated ion channel that plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
As a full agonist of the α7 nAChR, this compound binds to this receptor and activates it . This activation enhances the midbrain dopaminergic neuronal activity and increases cortical dopamine levels .
Biochemical Pathways
The activation of the α7 nAChR by this compound leads to an enhancement of the dopaminergic system . This is particularly significant in the context of cognitive processes, as dopamine is a key neurotransmitter involved in cognition and reward .
Pharmacokinetics
It is known that this compound is renally cleared . This means that the compound is eliminated from the body through the kidneys, which could impact its bioavailability and efficacy in individuals with renal impairment .
Result of Action
The activation of the α7 nAChR by this compound and the subsequent enhancement of the dopaminergic system have been shown to improve cognitive performance . In animal studies, this compound significantly improved operant conditioning and long-term potentiation in rats . Moreover, spatial working memory was enhanced in Rhesus monkeys at doses above 0.001mg/kg .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s renal clearance suggests that its action, efficacy, and stability could be affected by the renal function of the individual . Furthermore, the compound’s action could potentially be influenced by factors such as diet, as suggested by a study evaluating the effect of food on the pharmacokinetics of this compound .
Analyse Biochimique
Biochemical Properties
AZD-0328 plays a significant role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor (α7 nAChR). Radioligand binding assays have shown that this compound has approximately 20-fold greater selectivity for the α1β1γδ nAChR and 1000-fold greater selectivity for other nicotinic receptors and a panel of other targets . Additionally, this compound exhibits equipotency with the structurally related serotonin 5HT3 receptor . These interactions enhance cortical dopamine levels, which may be causative in the positive behavioral responses observed in animal models treated with this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. In rats, this compound significantly improved operant conditioning and long-term potentiation following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . The compound’s modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to improved learning and attentional processes . This compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through its interaction with α7 nAChRs .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . By binding to these receptors, this compound enhances cortical dopamine release, which improves learning and attentional processes . Radioligand binding assays have demonstrated that this compound has a high affinity for α7 nAChRs, with an IC50 value of 3nM . This binding interaction leads to the activation of whole cell currents and intrinsic activity comparable to acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In preclinical safety studies of up to six months duration, this compound demonstrated significant improvements in operant conditioning and long-term potentiation in rats following oral administration . In clinical studies, this compound was studied at doses of up to 2mg and 1.35mg for 13 days, respectively . The most common adverse events reported were facial flushing, gastrointestinal disturbances, and nausea . The compound’s stability and degradation over time have not been extensively documented, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, significant improvements in operant conditioning and long-term potentiation were observed following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . In clinical studies, this compound was studied at doses of up to 0.675mg once daily for 14 days, with no major safety or tolerability concerns other than a dose-related incidence of nausea . The maximum tolerated dose (MTD) for multiple-dose administration was determined to be 1mg .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is renally cleared, and future studies will require an assessment of the risk-benefit for subjects with renal impairment . The specific metabolic pathways and effects on metabolic flux or metabolite levels have not been extensively documented .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily through its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) . The compound’s localization and accumulation within specific tissues have not been extensively documented . Its modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively documented. Its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) suggests that it may be localized to specific compartments or organelles where these receptors are present .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de l'AZD-0328 ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. Il est connu que l'this compound est un composé organique synthétique appartenant à la classe des quinuclidines, qui sont des composés contenant un fragment de 1-azabicyclo[2.2.2]octane . Les méthodes de production industrielle de ces composés impliquent généralement une synthèse organique en plusieurs étapes, y compris la formation de la structure bicyclique et la fonctionnalisation ultérieure pour obtenir les propriétés pharmacologiques souhaitées.
Analyse Des Réactions Chimiques
L'AZD-0328 subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs nicotiniques de l'acétylcholine. Le composé est un agoniste complet au niveau de l'α7 nAChR, ce qui signifie qu'il se lie à ce récepteur et l'active . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des tests de liaison par radioligand pour déterminer l'affinité de liaison et la sélectivité . Les principaux produits formés à partir de ces réactions sont les complexes récepteurs activés, qui conduisent ensuite à des événements de signalisation en aval.
Applications de la recherche scientifique
L'this compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans le traitement des déficiences cognitives. Dans des études précliniques, il a montré des améliorations significatives du conditionnement opérant et de la potentialisation à long terme chez les rats après administration orale . Chez les singes rhésus, la mémoire de travail spatiale a été améliorée à des doses très faibles . Des études cliniques ont exploré son utilisation chez les patients schizophrènes, bien qu'aucune amélioration statistiquement significative de la cognition n'ait été observée dans une étude de phase 2a . La capacité du composé à améliorer la libération de dopamine corticale en fait un candidat prometteur pour des recherches supplémentaires dans les troubles neuropsychiatriques .
Mécanisme d'action
L'this compound exerce ses effets en agissant comme un agoniste complet au niveau de l'α7 nAChR . Ce récepteur est un canal ionique contrôlé par un ligand qui, lorsqu'il est activé, permet le flux de cations tels que le calcium et le sodium dans la cellule. L'activation de l'α7 nAChR par l'this compound conduit à une augmentation de la libération de dopamine corticale, ce qui est considéré comme contribuant aux effets positifs du composé sur l'apprentissage et les processus attentionnels . Les cibles moléculaires impliquées comprennent l'α7 nAChR lui-même et les voies de signalisation en aval qui sont activées lors de la liaison du récepteur .
Comparaison Avec Des Composés Similaires
L'AZD-0328 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste de l'α7 nAChR. Il a une sélectivité environ 20 fois plus élevée pour l'α1β1γδ nAChR et une sélectivité 1 000 fois plus élevée pour d'autres récepteurs nicotiniques . Des composés similaires comprennent d'autres agonistes de l'α7 nAChR tels que le PHA-543613 et le GTS-21, qui ciblent également le même récepteur mais peuvent différer en termes de sélectivité, de puissance et de profils pharmacocinétiques . Le profil unique de l'this compound en fait un outil précieux pour étudier le rôle de l'α7 nAChR dans les processus cognitifs et pour développer des agents thérapeutiques potentiels pour les troubles neuropsychiatriques .
Propriétés
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944616 | |
Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220099-91-2 | |
Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD 0328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-0328 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-0328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZD0328 interact with its target and what are the downstream effects?
A: AZD0328 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This receptor, found in the brain, plays a crucial role in cognitive functions such as learning and attention. Activation of α7 nAChRs by AZD0328 has been shown to enhance cortical dopamine release, potentially contributing to its beneficial effects on cognitive processes [].
Q2: What is known about the metabolism of AZD0328?
A: AZD0328 exhibits species-dependent metabolism []. In humans, it is primarily metabolized via N-oxidation, mainly catalyzed by enzymes like CYP2D6, CYP3A4/5, FMO1, and FMO3 []. This metabolic pathway leads to the formation of an N-oxide metabolite (M6), identified as the primary metabolite in human hepatocyte incubations []. Interestingly, AZD0328 displays high stability in human hepatocytes, contrasting with its extensive metabolism in preclinical species like rats, dogs, and guinea pigs [].
Q3: Are there any challenges in developing AZD0328 as a potential therapeutic?
A: One challenge in developing AZD0328 stems from its low in vitro binding affinity for the α7 nAChR []. Studies using a tritium-labeled analog, [3H]Chiba‐1001, revealed a Kd value in the high nanomolar range, indicating a weak interaction with the receptor []. Additionally, in vivo studies in rodents demonstrated poor brain regional selectivity and limited pharmacological specificity for α7 nAChRs, further complicating its development as a therapeutic agent [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.